molecular formula C10H18ClNO4 B2775034 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester CAS No. 150109-48-1

2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester

Cat. No.: B2775034
CAS No.: 150109-48-1
M. Wt: 251.71
InChI Key: ZVIVWDWVAWCELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 g/mol . It is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester typically involves the reaction of 2-tert-butoxycarbonylamino-2-methylpropionic acid with chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming covalent bonds. This reactivity is primarily due to the presence of the chloromethyl ester group, which is highly susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the tert-butoxycarbonyl-protected amino group and the reactive chloromethyl ester group. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

chloromethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIVWDWVAWCELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure as described in Example 17 Step 1 using 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (1.07 g, 5.29 mmol) in DCM (25 mL) and H2O (25 mL), NaHCO3 (1.78 g, 21.2 mmol), TBAHSO4 (0.18 g, 0.53 mmol) and a solution of chloromethyl sulfochloridate (638 μL, 6.35 mmol) in DCM (5 mL). The title compound was obtained as a white solid (1.16 g, 87.7%). The title compound was characterized by 1H NMR as shown below:
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
87.7%

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